Virginiamycin - 11006-76-1

Virginiamycin

Catalog Number: EVT-279962
CAS Number: 11006-76-1
Molecular Formula: C71H84N10O17
Molecular Weight: 1349.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Virginiamycin is a streptogramin antibiotic, meaning it belongs to a group of antibiotics produced by Streptomyces species. [] It is a mixture of two distinct components: Virginiamycin M1 (VM1) and Virginiamycin S1 (VS1), which act synergistically to inhibit bacterial growth. [, ] These components belong to the group A and group B streptogramins, respectively. [] While often employed in livestock for growth promotion and disease prevention, this analysis focuses solely on its applications within scientific research. [, , , ]

Synthesis Analysis

Two methods for synthesizing Virginiamycin S1 (1a) and one for Virginiamycin S4 (1b) are described in the literature. []

Method 1 (Virginiamycin S1): This approach involves initially creating the cyclic hexapeptide 9. Subsequently, the exocyclic 3-hydroxypicolinic acid is coupled to the deprotected amino group of threonine in the hexapeptide. []

Method 2 (Virginiamycin S1 and S4): This method incorporates the unprotected 3-hydroxypicolinic acid directly into the linear hexapeptide sequence (13, 17). Cyclization between proline and N-methylphenylalanine then yields Virginiamycin S1 (1a) or Virginiamycin S4 (1b) directly. []

Derivatives of Virginiamycin S

Dihydrovirginiamycin S: This derivative is created by reducing the carbonyl group of the 4-oxopipecolic acid moiety in Virginiamycin S with sodium borohydride. [] This process results in two epimeric hydroxy derivatives (IIa and IIb) that can be separated through thin-layer and preparative column chromatography. []

Deoxyvirginiamycin S: This derivative is synthesized by reducing the tosylhydrazone of Virginiamycin S with sodium cyanoborohydride. []

Mechanism of Action

Virginiamycin's primary mechanism of action involves inhibiting bacterial protein synthesis by targeting the ribosome. [, , , , , ] More specifically:

  • Virginiamycin M1: This component primarily inhibits the peptidyl transferase reaction, which is responsible for forming peptide bonds between amino acids during protein synthesis. [] It also appears to interfere with the binding of aminoacyl-tRNA to ribosomes, but this might be a secondary effect resulting from peptidyl transferase inhibition. []

  • Virginiamycin S1: This component binds to the 50S ribosomal subunit, specifically at the base of the central protuberance, near the peptidyl transferase center. [, ] This binding is competitively inhibited by erythromycin (a macrolide antibiotic) and enhanced by the presence of Virginiamycin M1. [, ] The binding of VS1 is thought to further interfere with peptide bond formation and translocation processes, enhancing the overall inhibitory effect on protein synthesis. [, ]

The synergistic action of VM1 and VS1 arises from their combined effect on different stages of protein synthesis, leading to a more potent inhibition of bacterial growth compared to either component alone. [, ]

Physical and Chemical Properties Analysis
  • Fluorescence: Virginiamycin S1 exhibits inherent fluorescence due to its hydroxypicolinyl moiety, which has been exploited for studying its binding to ribosomes using fluorescence energy transfer techniques. [, ]
  • Solubility: Virginiamycin is formulated into a microemulsion using oil, surfactant, and water for improved administration and efficacy. []
  • Stability: Virginiamycin S1 undergoes reduction with sodium borohydride and sodium cyanoborohydride to produce dihydro and deoxy derivatives, respectively. [, ] In soil, it undergoes extensive biodegradation, indicating susceptibility to microbial breakdown. []
Applications
  • Bacterial Ribosome Function: The ability of Virginiamycin S1 to bind specifically to the 50S ribosomal subunit and its influence by Virginiamycin M1 make it a valuable tool for investigating the structure and function of the bacterial ribosome. [, , ] Fluorescence energy transfer studies utilizing Virginiamycin S1 have provided insights into the location of the antibiotic binding site and its proximity to other ribosomal components. []
  • Mechanisms of Antibiotic Resistance: The emergence of Virginiamycin resistance in bacteria has prompted research into the underlying genetic mechanisms. [, , ] Studies have identified specific genes, such as satA, vgb, and varS, that confer resistance to Virginiamycin in Enterococcus faecium. [, ] Understanding these resistance mechanisms is crucial for developing strategies to combat the spread of antibiotic resistance.
  • Microbial Ecology: Virginiamycin's impact on rumen microbial populations has been investigated to understand its role in modulating rumen fermentation. [, , ] Research indicates that Virginiamycin can influence the composition of rumen microbes, specifically targeting amylolytic and proteolytic bacteria, which has implications for nutrient digestion and animal productivity. [, , ]

Virginiamycin M1

  • Compound Description: Virginiamycin M1 is a type A streptogramin and one of the two main components of the virginiamycin antibiotic complex. It primarily acts by inhibiting the early phases of polypeptide elongation, particularly the binding of aminoacyl-tRNA to the ribosome. []
  • Relevance: Virginiamycin M1 acts synergistically with Virginiamycin S, the other main component of Virginiamycin, to enhance its binding to bacterial ribosomes and inhibit protein synthesis. [, ] The two components together exhibit significantly greater antibacterial activity than either component alone. [, ]

Virginiamycin S

  • Compound Description: Virginiamycin S is a type B streptogramin and the second main component of the Virginiamycin complex. It binds to the 50S ribosomal subunit and inhibits peptide bond synthesis. [, , ]
  • Relevance: This compound works synergistically with Virginiamycin M1 to effectively inhibit bacterial protein synthesis. Virginiamycin M1 enhances the binding affinity of Virginiamycin S to the ribosome. [, , ]
  • Compound Description: This compound is a derivative of Virginiamycin S produced by reducing the carbonyl group of the 4-oxopipecolic acid moiety. [] This modification yields two epimers.
  • Relevance: While Dihydrovirginiamycin S exhibits antibacterial activity, it is less potent than Virginiamycin S. [] Like Virginiamycin S, it also enhances the activity of Virginiamycin M1. [, ]
  • Compound Description: Deoxyvirginiamycin S is another derivative of Virginiamycin S, created by reducing the tosylhydrazone of Virginiamycin S with sodium cyanoborohydride. []
  • Relevance: Deoxyvirginiamycin S is less active than Virginiamycin S but demonstrates a similar synergistic effect with Virginiamycin M1. []

Patricin A

  • Compound Description: Patricin A is a structurally similar cyclodepsipeptide antibiotic to Virginiamycin S, where proline replaces the 4-oxopipecolic acid moiety. []
  • Relevance: This structural analogue also displays synergistic activity with Virginiamycin M1 and Vernamycin A (identical to Virginiamycin M1). []

Erythromycin

  • Compound Description: Erythromycin is a macrolide antibiotic that also binds to the 50S ribosomal subunit and inhibits protein synthesis. []
  • Relevance: Erythromycin competes with Virginiamycin S for binding to the ribosome, suggesting that they share a similar binding site or mechanism of action. []

Kirromycin

  • Compound Description: Kirromycin is an antibiotic that inhibits protein synthesis by preventing the release of elongation factor Tu (EF-Tu) from the ribosome after GTP hydrolysis. []
  • Relevance: Studies using Kirromycin have helped elucidate the mechanism of action of Virginiamycin M1, demonstrating that it does not directly affect EF-Tu binding or GTPase activity. []

Properties

CAS Number

11006-76-1

Product Name

Virginiamycin

IUPAC Name

N-(3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl)-3-hydroxypyridine-2-carboxamide;(12Z,17Z,19Z)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

Molecular Formula

C71H84N10O17

Molecular Weight

1349.5 g/mol

InChI

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b;7-5-,10-9-,18-13-

InChI Key

MVTQIFVKRXBCHS-YWAQVZITSA-N

SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

Solubility

Poorly soluble in water
Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ethe

Synonyms

Pristinamycin; Virginiamycin antibiotic complex; NSC-246121; Antibiotic 899; Founderguard; Mikamycin; RP 7293; Stapyocine; Streptogramin;

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

Isomeric SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.